

# An In-depth Technical Guide on 3-Cyclohexyl-2-butenic Acid

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## Compound of Interest

Compound Name: 3-Cyclohexyl-2-butenic acid

Cat. No.: B1668987

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IUPAC Name: The systematic IUPAC name for **3-cyclohexyl-2-butenic acid** is dependent on the stereochemistry of the double bond. The two isomers are:

- (E)-3-cyclohexylbut-2-enoic acid
- (Z)-3-cyclohexylbut-2-enoic acid

This guide provides a summary of the currently available technical information for these compounds. It is important to note that while the existence of these molecules is documented, detailed experimental data and biological studies appear to be limited in publicly accessible scientific literature. Much of the available data pertains to the closely related compound, 3-cyclohexylprop-2-enoic acid.

## Physicochemical and Spectroscopic Data

Detailed experimental data for the specific isomers of **3-cyclohexyl-2-butenic acid** is not readily available. However, for the related compound, (2E)-3-cyclohexylprop-2-enoic acid, the following data has been reported and can serve as a useful reference for researchers.<sup>[1][2]</sup>

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	154.21 g/mol
Melting Point	46-47 °C (recrystallized from hexane)[1][2]
Appearance	Colorless needle-like crystals[1][2]

Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic Acid:[1][2]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz, 1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) δ (ppm): 171.3, 157.1, 118.0, 40.5, 31.6, 25.9, 25.7.
- Infrared (IR) (KBr, cm<sup>-1</sup>): 1686 (C=O).[1][2]
- Mass Spectrometry (MS): EI-MS m/z 154 (M<sup>+</sup>); HR-FAB-MS m/z 154.0995 (Calculated for C<sub>9</sub>H<sub>14</sub>O<sub>2</sub>, 154.0994).[1][2]

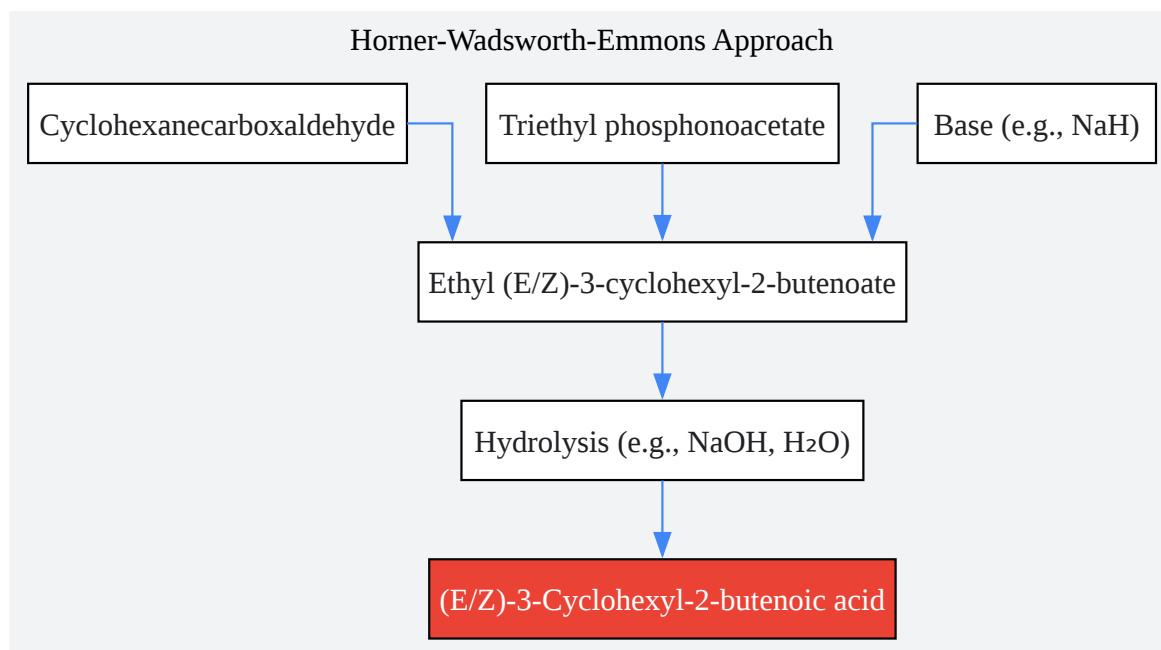
## Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of either (E)- or (Z)-3-cyclohexylbut-2-enoic acid are not extensively described in the available literature. However, general synthetic strategies for α,β-unsaturated carboxylic acids are well-established.

A plausible synthetic route could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and an appropriate phosphonate or ylide, followed by hydrolysis of the resulting ester. The stereoselectivity of the double bond (E or Z) would be dependent on the specific reaction conditions and reagents used.

For the related compound, (2E)-3-cyclohexylprop-2-enoic acid, a synthesis has been described involving the hydrolysis of ethyl (E)-3-cyclohexyl-2-propenoate.[1][2] Another mentioned route is the reaction of malonic acid with cyclohexanecarboxaldehyde.[2]

## Logical Workflow for a Potential Synthesis



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Caption: Potential synthetic workflow for **3-cyclohexyl-2-butenic acid**.

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **3-cyclohexyl-2-butenic acid**.

However, the cyclohexyl moiety is present in a number of biologically active compounds, and derivatives of unsaturated carboxylic acids are also of interest in drug discovery. For instance, some cyclohexyl-containing compounds have been investigated for their potential as analgesic and anti-inflammatory agents. It is plausible that **3-cyclohexyl-2-butenic acid** could be a target for synthesis and biological screening in various therapeutic areas.

## Applications in Research and Development

Given its structure as an  $\alpha,\beta$ -unsaturated carboxylic acid, (E)-3-cyclohexylbut-2-enoic acid (CAS No. 74896-74-5) is recognized as a potentially useful building block in organic synthesis.

Its reactivity makes it suitable for various chemical transformations, including Michael additions and cyclization reactions, which are fundamental in the construction of more complex molecules for pharmaceutical and agrochemical research. The cyclohexyl group can impart desirable properties such as increased lipophilicity, which is often a key factor in the pharmacokinetic profile of a drug candidate.

In conclusion, while **3-cyclohexyl-2-butenic acid** is a known chemical entity, it remains a relatively understudied compound. The information available on its synthesis, properties, and biological activity is sparse. Further research would be necessary to fully characterize this molecule and to explore its potential applications in drug development and other areas of chemical science.

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## References

- 1. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. (Z)-3-cyclohexylprop-2-enoic acid | C<sub>9</sub>H<sub>14</sub>O<sub>2</sub> | CID 92017710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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